molecular formula C17H21FN2O3S B2607976 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 868215-79-6

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2607976
CAS RN: 868215-79-6
M. Wt: 352.42
InChI Key: MSDLDRZUHBRPKG-UHFFFAOYSA-N
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Description

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide, commonly known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-010 is a thiomorpholine derivative that has been synthesized to target specific biological pathways and has shown promising results in various preclinical studies.

Scientific Research Applications

Antimalarial Activity and Quantitative Structure-Activity Relationships
A study by Werbel et al. explored the synthesis and antimalarial activity of a series of compounds, leading to findings on their quantitative structure-activity relationships. The research demonstrated how variations in molecular structure could significantly impact the efficacy against Plasmodium berghei in mice, a model organism for studying malaria. This study illustrates the potential for structurally complex acetamides in developing antimalarial agents (Werbel, Elslager, Cook, Hung, Johnson, Kesten, McNamara, Ortwine, & Worth, 1986).

Coordination Complexes and Antioxidant Activity
Chkirate et al. synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This research suggests the potential for similar acetamide compounds in developing antioxidant therapies or in studies exploring oxidative stress mechanisms (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Antifungal Agents
Bardiot et al. identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, showcasing the utility of acetamide derivatives in addressing fungal infections. This example underscores the relevance of structurally related compounds in antifungal research and potential therapeutic applications (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

Antimicrobial and Hemolytic Activity
Gul et al. conducted a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, evaluating their antimicrobial and hemolytic activities. Their findings highlight the potential of acetamide derivatives in developing new antimicrobial agents with reduced cytotoxicity, further emphasizing the chemical versatility and application breadth of such compounds (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S/c1-3-13-16(22)20(17(23)14(4-2)24-13)10-15(21)19-9-11-5-7-12(18)8-6-11/h5-8,13-14H,3-4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDLDRZUHBRPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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